Cas no 851808-87-2 (2-{(3-nitrophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole)

2-{(3-nitrophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-{(3-nitrophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole
- AKOS024589532
- 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
- (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- 851808-87-2
- F0630-1923
- [2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
-
- インチ: 1S/C21H22N4O5S2/c26-20(17-6-8-19(9-7-17)32(29,30)23-11-1-2-12-23)24-13-10-22-21(24)31-15-16-4-3-5-18(14-16)25(27)28/h3-9,14H,1-2,10-13,15H2
- InChIKey: CPUPQIDJQGZYPD-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(N2C(=NCC2)SCC2C=CC=C(C=2)[N+](=O)[O-])=O)=CC=1)(N1CCCC1)(=O)=O
計算された属性
- 精确分子量: 474.10316216g/mol
- 同位素质量: 474.10316216g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 32
- 回転可能化学結合数: 6
- 複雑さ: 824
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 150Ų
2-{(3-nitrophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1923-15mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole |
851808-87-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0630-1923-2μmol |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole |
851808-87-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-1923-20μmol |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole |
851808-87-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1923-4mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole |
851808-87-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-1923-100mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole |
851808-87-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-1923-25mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole |
851808-87-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0630-1923-1mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole |
851808-87-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-1923-3mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole |
851808-87-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1923-20mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole |
851808-87-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0630-1923-10mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole |
851808-87-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-{(3-nitrophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
2-{(3-nitrophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazoleに関する追加情報
Introduction to Compound with CAS No. 851808-87-2 and Its Applications in Chemical Biology
Compound with the CAS number 851808-87-2 is a highly specialized molecule that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, formally known as 2-{(3-nitrophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole, represents a sophisticated blend of heterocyclic chemistry and bioactive scaffolds. Its molecular architecture incorporates several key functional groups that make it a promising candidate for various pharmaceutical and biotechnological applications.
The central core of this compound is the imidazole ring, which is a well-known pharmacophore in medicinal chemistry. Imidazole derivatives have been extensively studied for their potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of the pyrrolidine-1-sulfonyl moiety further enhances its pharmacological profile by introducing a sulfonyl group, which is known to improve binding affinity and metabolic stability. This combination of structural features makes the compound an attractive scaffold for drug discovery efforts.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that can modulate biological pathways associated with diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. The 3-nitrophenylmethylsulfanyl group in this compound adds another layer of complexity, providing potential for selective interactions with biological targets. This group has been shown to enhance the solubility and bioavailability of molecules, making them more suitable for therapeutic applications.
One of the most compelling aspects of this compound is its potential as a tool for investigating signaling pathways and enzyme mechanisms. The benzoyl moiety and the pyrrolidine sulfonyl group can serve as probes for understanding the interactions between proteins and small molecules. Such insights are crucial for developing targeted therapies that can modulate disease-related pathways effectively. Recent studies have demonstrated that derivatives of this compound can interact with specific enzymes involved in cell proliferation and apoptosis, suggesting its utility in oncology research.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex framework of the molecule. These methods not only enhance efficiency but also allow for the introduction of diverse functional groups at strategic positions within the molecule.
Evaluation of the compound's biological activity has revealed promising results in preclinical studies. Its ability to inhibit certain enzymes has been linked to potential therapeutic benefits in treating inflammatory diseases and cancer. The nitro group in the phenyl ring can be further modified to fine-tune its pharmacological properties, allowing researchers to explore a wide range of biological targets.
The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and identify potential drug-like properties. These simulations have helped in designing analogs with improved efficacy and reduced toxicity. By leveraging computational tools, researchers can accelerate the discovery process and reduce experimental costs.
In conclusion, compound with CAS No. 851808-87-2 represents a significant advancement in the field of chemical biology. Its unique structural features and demonstrated biological activities make it a valuable asset for drug discovery efforts. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in developing innovative treatments for various diseases.
851808-87-2 (2-{(3-nitrophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole) Related Products
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)
- 2308477-98-5((4S)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-5,5,5-trifluoropentanoic acid)
- 93145-74-5(Isonicotinic acid decyl ester)
- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)
- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)




